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Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties,
synthesis, and spectral characterization of 1,6-Heptanediol (CAS No. 13175-27-4).[1][2][3][4]
[5][6] This alpha,omega-alkanediol is a valuable bifunctional molecule with potential
applications in polymer chemistry and as a specialty chemical intermediate. While direct
applications in drug development are not widely documented, its properties as a long-chain diol
suggest potential utility in formulation science as an excipient or as a component in drug
delivery systems.[7] This document details its physicochemical properties, provides predicted
spectroscopic data with interpretations, and outlines a common laboratory-scale synthesis
protocol.

Molecular Structure and Chemical Identity

1,6-Heptanediol is a linear, seven-carbon diol with hydroxyl groups located at the terminal
positions. Its structure imparts both hydrophilic (from the -OH groups) and lipophilic (from the
heptane backbone) characteristics.

Table 1: Chemical Identity of 1,6-Heptanediol
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Identifier

Value

Chemical Name

Heptane-1,6-diol

CAS Number

13175-27-4

Molecular Formula

C7H1602[2][3][4][5]

Molecular Weight

132.20 g/mol [2][4]

Canonical SMILES

CC(CCCCCO)0[2][6]

INChl=1S/C7H1602/c1-7(9)5-3-2-4-6-8/h7-

InChl
9H,2-6H2,1H3[2][6]
InChiKey UQGLNXPQGUMNRU-UHFFFAOYSA-N[2][6]
1,6-heptanodiol, (+/-)-Heptan-1,6-diol, 6-
Synonyms

heptanediol[2]

Physicochemical Properties

The physical properties of 1,6-Heptanediol are summarized in Table 2. These properties are

essential for its handling, storage, and application in various chemical processes.

Table 2: Physicochemical Properties of 1,6-Heptanediol

Property Value

Appearance Colorless, viscous liquid
Boiling Point 233.16 °C (rough estimate)[3]
Melting Point 44.24 °C (estimate)[3]
Density 0.9620 g/cm?3[3]

Flash Point 111.5 + 13.0 °C[3]

Refractive Index 1.4530[4]

LogP 0.28[3]
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Spectroscopic Data

While publicly accessible databases do not currently contain experimentally recorded spectra
for 1,6-Heptanediol, predicted data based on its structure and comparison with similar aliphatic
diols provide valuable information for its characterization.[1]

'H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 1,6-Heptanediol is expected to show distinct signals for the
different proton environments in the molecule.

Table 3: Predicted *H NMR Chemical Shifts for 1,6-Heptanediol

Proton Assignment Chemical Shift (6, ppm) Multiplicity

H-1, H-7 (-CH20H) ~3.6-3.7 Triplet (t)

H-2, H-6 (-CH2-) ~1.5 Multiplet (m)

H-3, H-5 (-CH2-) ~1.3 Multiplet (m)

H-4 (-CH2-) ~1.4 Multiplet (m)

-OH Variable Broad Singlet (br s)

3C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the seven unique carbon environments in the 1,6-
Heptanediol molecule.

Table 4: Predicted 3C NMR Chemical Shifts for 1,6-Heptanediol

Carbon Assignment Chemical Shift (6, ppm)
C-1,C-7 ~62.5
C-2,C-6 ~32.5
C-3,C-5 ~25.5
C-4 ~29.0
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Fourier-Transform Infrared (FT-IR) Spectroscopy
(Predicted)

The FT-IR spectrum is characterized by absorption bands corresponding to the hydroxyl and
aliphatic C-H and C-O bonds.

Table 5: Predicted FT-IR Absorption Bands for 1,6-Heptanediol

Vibrational Mode Frequency Range (cm™?) Intensity

O-H Stretch (Hydrogen-

3600 - 3200 Strong, Broad
bonded)
C-H Stretch (Aliphatic) 2950 - 2850 Strong, Sharp
C-O Stretch (Primary Alcohol) ~1050 Strong

Mass Spectrometry (MS) (Predicted)

In mass spectrometry, 1,6-Heptanediol is expected to show fragmentation patterns typical for
aliphatic diols.

Table 6: Predicted Mass Spectrometry Fragments for 1,6-Heptanediol

miz lon

132 [M]* (Molecular lon)
114 [M-H20]*

99 [M-CH2OH]*

86 [M-2H20]*

Synthesis of 1,6-Heptanediol

A common laboratory-scale synthesis of 1,6-Heptanediol involves the reduction of a pimelic
acid diester, such as dimethyl pimelate, using a strong reducing agent like lithium aluminum
hydride (LiAIH4).[1] This method is known for its high yields, typically in the range of 85-90%.[1]
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Experimental Protocol: Reduction of Dimethyl Pimelate

Disclaimer: This is a representative protocol and should be performed by qualified personnel in
a suitable laboratory setting with appropriate safety precautions.

Materials:

Dimethyl pimelate

e Lithium aluminum hydride (LiAIH4)

o Anhydrous tetrahydrofuran (THF)

e 10% Sulfuric acid (H2SOa4)

o Saturated sodium chloride solution (brine)

¢ Anhydrous magnesium sulfate (MgSOQOa)

¢ Round-bottom flask

o Reflux condenser

e Dropping funnel

e Magnetic stirrer

e Heating mantle

e Separatory funnel

Rotary evaporator
Procedure:

 In a dry, nitrogen-flushed round-bottom flask equipped with a reflux condenser, magnetic
stirrer, and dropping funnel, a suspension of LiAlH4 in anhydrous THF is prepared.
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e A solution of dimethyl pimelate in anhydrous THF is added dropwise to the LiAlHa
suspension at a controlled rate to maintain a gentle reflux.

 After the addition is complete, the reaction mixture is heated at reflux for several hours to
ensure complete reduction.

e The reaction is cooled in an ice bath and quenched by the slow, sequential addition of water,
followed by 15% sodium hydroxide solution, and then more water.

e The resulting granular precipitate is filtered off and washed with THF.

e The combined filtrate is dried over anhydrous MgSOa, filtered, and the solvent is removed
under reduced pressure using a rotary evaporator to yield crude 1,6-Heptanediol.

e The crude product can be further purified by vacuum distillation.

Dimethyl Pimelate + LiAIH4 Reduction Reaction Quenching
in anhydrous THF [GES] (H20, NaOH)

. Drying
Filtration |—>| (MgS04) |—>| Solvent Evaporation |—>

Vacuum Distillation 1,6-Heptanediol

Click to download full resolution via product page

Caption: Synthesis workflow for 1,6-Heptanediol via reduction of dimethyl pimelate.

Applications in Drug Development

While specific applications of 1,6-Heptanediol in drug development are not extensively
documented, the properties of long-chain diols, in general, suggest several potential uses:

o Excipients: Long-chain diols can be used as co-solvents or plasticizers in pharmaceutical
formulations. Their amphiphilic nature can aid in the solubilization of poorly water-soluble
active pharmaceutical ingredients (APIS).[7]

o Drug Delivery Systems: These diols can act as organogelators, forming matrices for the
controlled release of entrapped drug molecules.[7] They can also serve as penetration
enhancers in topical and transdermal formulations by disrupting the lipid structure of the
stratum corneum.[7]
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e Monomers for Biodegradable Polymers: As bifunctional molecules, diols are key monomers
in the synthesis of polyesters and polyurethanes. By selecting appropriate co-monomers,
biodegradable polymers for drug delivery applications can be designed.

] . Improved API Solubility
Pharmaceutical Excipient |——p» and Stability
(e.g., co-solvent, plasticizer)

Controlled Drug Release
B (Organogels)

v

Transdermal Delivery
(Penetration Enhancer)

1,6-Heptanediol Drug Delivery Systems

> Monomer for
Biodegradable Polymers *
Polyester/Polyurethane
Synthesis

Click to download full resolution via product page

Caption: Potential applications of 1,6-Heptanediol in drug development.

Signaling Pathways

Currently, there is no scientific literature to suggest that 1,6-Heptanediol is directly involved in
any specific biological signaling pathways. Its primary relevance to the pharmaceutical
sciences is likely through its physicochemical properties and its role as a building block for
more complex molecules, rather than direct interaction with biological targets.

Safety and Handling

Detailed safety information for 1,6-Heptanediol is not widely available. However, as with all
chemicals, it should be handled with care in a well-ventilated laboratory, and appropriate
personal protective equipment (PPE), including gloves and safety glasses, should be worn. For
detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the
supplier.
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Conclusion

1,6-Heptanediol is a simple, bifunctional molecule with well-defined chemical and physical
properties. While its primary applications are in polymer science, its characteristics as a long-
chain diol present opportunities for its use in pharmaceutical formulations and drug delivery
systems. The synthetic route via the reduction of dimethyl pimelate is a reliable method for its
laboratory-scale preparation. Further research into its potential as a pharmaceutical excipient
and in the development of novel drug delivery platforms is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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